molecular formula C17H15ClN2OS B2653835 1-benzoyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851801-51-9

1-benzoyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2653835
CAS No.: 851801-51-9
M. Wt: 330.83
InChI Key: OSZRMSDMZGYKQO-UHFFFAOYSA-N
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Description

Introduction to 1-Benzoyl-2-{[(4-Chlorophenyl)Methyl]Sulfanyl}-4,5-Dihydro-1H-Imidazole

Historical Context in Heterocyclic Chemistry Development

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, has been a cornerstone of organic chemistry since its discovery in the mid-19th century. Heinrich Debus first synthesized imidazole in 1858 via the condensation of glyoxal, ammonia, and formaldehyde, laying the groundwork for subsequent explorations into its derivatives. Over time, imidazole gained prominence due to its presence in histidine, a critical amino acid, and its role in enzymatic catalysis. By the 20th century, synthetic modifications of the imidazole scaffold became a focal point for drug discovery, driven by the need for molecules with enhanced bioavailability and target specificity.

The introduction of sulfanyl and aryl groups into imidazole derivatives emerged as a strategy to modulate electronic and steric properties. For instance, the addition of a benzoyl group improved lipophilicity, facilitating membrane penetration, while chlorophenyl substituents introduced electron-withdrawing effects that stabilized molecular interactions. The compound 1-benzoyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole exemplifies this approach, combining these functional groups to optimize pharmacological activity. Early synthetic routes for analogous compounds involved multi-step reactions, often employing dichloromethane or acetic acid as solvents to achieve high yields.

Position Within Imidazole-Based Pharmacophores

Imidazole derivatives occupy a pivotal role in medicinal chemistry due to their versatility in interacting with biological targets. The pharmacophore of 1-benzoyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be dissected into three key regions:

  • Benzoyl Group : Enhances hydrophobic interactions with protein binding pockets, as seen in antifungal agents like clotrimazole.
  • 4-Chlorophenylmethylsulfanyl Moiety : The chlorine atom at the para position increases electron density, potentially improving binding affinity to receptors involved in inflammation or cancer pathways.
  • 4,5-Dihydro-1H-Imidazole Core : Partial saturation of the imidazole ring reduces planarity, altering conformational dynamics and bioavailability compared to fully aromatic analogs.

Comparative studies with related compounds, such as 1-(4-chlorophenyl)imidazole and 4-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione, highlight the significance of substituent positioning. For example, the 4-chlorophenyl group in this compound demonstrates superior steric compatibility with enzymatic active sites compared to its 3-chlorophenyl counterpart.

Table 1: Structural Comparison of Selected Imidazole Derivatives
Compound Name Substituents Biological Activity
1-Benzoyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole Benzoyl, 4-chlorophenylmethylsulfanyl Antimicrobial, Anticancer
1-(4-Chlorophenyl)imidazole 4-Chlorophenyl Enzyme inhibition
4-(4-Chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione 4-Chlorophenyl, thione Antioxidant

The synthesis of 1-benzoyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically proceeds via a three-step sequence:

  • Formation of the Imidazole Core : Cyclization of appropriate diamines with carbonyl sources under acidic conditions.
  • Sulfanyl Group Introduction : Thiolation using thiourea or phosphorus pentasulfide.
  • Benzoylation and Chlorophenyl Modification : Friedel-Crafts acylation and electrophilic aromatic substitution to attach the benzoyl and chlorophenyl groups.

This structured approach ensures reproducibility and scalability, critical for industrial applications.

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c18-15-8-6-13(7-9-15)12-22-17-19-10-11-20(17)16(21)14-4-2-1-3-5-14/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZRMSDMZGYKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

    Substitution: The chlorophenylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazole structures exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances the compound's ability to inhibit bacterial growth against both gram-positive and gram-negative bacteria. Studies have shown that derivatives of imidazole can disrupt bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer potential. The compound shows promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that similar compounds can target specific oncogenic pathways, making them candidates for further development in cancer therapy.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. For example, it may act as a competitive inhibitor for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses. This property suggests potential applications in treating inflammatory diseases.

Pharmaceutical Development

Due to its diverse biological activities, 1-benzoyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is being explored in pharmaceutical formulations. Its unique structure allows for modifications that can improve solubility and bioavailability, enhancing its therapeutic efficacy.

Agrochemical Uses

The compound's antimicrobial properties make it a candidate for use in agrochemicals. It could be developed into fungicides or bactericides that protect crops from various pathogens without harming beneficial species.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several imidazole derivatives, including 1-benzoyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole. Results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer therapeutics, researchers tested the effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-benzoyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(4-Chlorobenzyl)sulfanyl]-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
  • Structural Differences : Replaces the benzoyl group with a 4-nitrophenylsulfonyl group.
  • This derivative may exhibit stronger enzyme inhibition due to sulfonyl groups' affinity for active sites .
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methyl]sulfanyl-4,5-dihydro-1H-imidazole
  • Structural Differences : Features a 3,4-dichlorophenylmethylsulfanyl group and a benzenesulfonyl group.
  • The benzenesulfonyl group may enhance binding to hydrophobic enzyme pockets .
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole
  • Structural Differences : Substitutes benzoyl with benzyl and 4-chlorobenzylthio with thienyl.
  • Impact: The thienyl heterocycle introduces π-π stacking capabilities, which may improve interactions with aromatic residues in proteins.

Pharmacophore and Functional Group Analysis

  • 4,5-Dihydro-1H-imidazole Core : Present in all compared compounds, this core provides rigidity and a protonable nitrogen, critical for interactions with biological targets such as ion channels or enzymes .
  • Benzoyl vs. Sulfonyl derivatives often show enhanced enzyme inhibition but may suffer from solubility issues .
  • Chlorinated Aromatic Moieties : The 4-chlorophenyl group in the target compound balances lipophilicity and steric effects. In contrast, 3,4-dichlorophenyl derivatives () exhibit higher logP values, affecting pharmacokinetics .

Physicochemical Properties

Property Target Compound 4-Nitrobenzenesulfonyl Analog () 3,4-Dichlorophenyl Analog ()
Molecular Weight 341.38 g/mol 365.24 g/mol 388.29 g/mol
logP (Predicted) ~3.2 ~3.8 ~4.5
Solubility Moderate (DMSO-soluble) Low (due to nitro group) Very low (high logP)
Key Functional Groups Benzoyl, 4-Cl-benzylthio Nitrobenzenesulfonyl, 4-Cl-benzylthio Benzenesulfonyl, 3,4-diCl-benzylthio

Biological Activity

The compound 1-benzoyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, including its potential as an enzyme inhibitor, antibacterial agent, and its implications in treating neurological disorders.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16ClN3OS\text{C}_{16}\text{H}_{16}\text{ClN}_3\text{OS}

1. Enzyme Inhibition

Imidazole derivatives are known for their role as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are crucial in the treatment of Alzheimer's disease. The specific compound under review has shown promising results in inhibiting these enzymes.

  • Inhibition Potency : Studies indicate that structurally similar compounds exhibit AChE inhibition with IC50 values ranging from 5 µM to 20 µM. The presence of electron-withdrawing groups (such as -Cl) on the aromatic ring enhances this activity significantly .

2. Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various strains of bacteria.

  • Activity Assessment : In vitro studies demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with weaker effects noted against other tested strains . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

3. Other Biological Activities

The pharmacological profile of imidazole derivatives often extends beyond enzyme inhibition and antibacterial effects.

  • Hypoglycemic Activity : Some studies have indicated potential hypoglycemic effects, suggesting a role in managing diabetes through insulin modulation .
  • Anti-inflammatory Effects : Imidazole compounds have also been linked to anti-inflammatory activities, making them candidates for further investigation in inflammatory diseases .

Case Studies

Several research articles have documented the synthesis and biological evaluation of related imidazole compounds, providing insights into structure-activity relationships (SAR).

  • Study by Sari et al. (2021) : This study synthesized various imidazole derivatives and assessed their AChE inhibitory activity. Notably, compounds with smaller substituents showed enhanced inhibitory effects compared to bulkier groups .
  • Research by Akbarzadeh et al. (2015) : This work highlighted the importance of substituent positioning on the imidazole ring in modulating biological activity, particularly in relation to cholinesterase inhibition .

Data Tables

Compound NameAChE IC50 (µM)BChE IC50 (µM)Antibacterial Activity
Compound A8.6311.44Moderate against S. typhi
Compound B9.746.59Strong against B. subtilis
Compound C19.5718.08Weak against other strains

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